molecular formula C11H16BNO2 B8340555 [2-(1-Methylethyl)-2,3-dihydro-1H-isoindol-5-yl]boronic acid

[2-(1-Methylethyl)-2,3-dihydro-1H-isoindol-5-yl]boronic acid

Cat. No.: B8340555
M. Wt: 205.06 g/mol
InChI Key: QNEQIYMCHKKATE-UHFFFAOYSA-N
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Description

[2-(1-Methylethyl)-2,3-dihydro-1H-isoindol-5-yl]boronic acid is a useful research compound. Its molecular formula is C11H16BNO2 and its molecular weight is 205.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16BNO2

Molecular Weight

205.06 g/mol

IUPAC Name

(2-propan-2-yl-1,3-dihydroisoindol-5-yl)boronic acid

InChI

InChI=1S/C11H16BNO2/c1-8(2)13-6-9-3-4-11(12(14)15)5-10(9)7-13/h3-5,8,14-15H,6-7H2,1-2H3

InChI Key

QNEQIYMCHKKATE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(CN(C2)C(C)C)C=C1)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-(1-methylethyl)-2,3-dihydro-1H-isoindole (Intermediate 6, 20 g) in dry tetrahydrofuran (THF) (200 mL) was added to magnesium turnings (3.04 g). To this was added a crystal of iodine and the reaction mixture was heated at reflux for 4 hours. The reaction mixture was cooled to 5° C. and to this was added trimethyl borate (11.17 mL). After 1 hour the reaction was quenched with 2N hydrochloric acid (200 mL). The aqueous phase was extracted with ethyl acetate (3×200 mL), with each extraction was added triethylamine (50 mL). The combined organics were dried over magnesium sulphate and evaporated in vacuo to give a brown foam. This was triturated with TBME (300 mL) and the solid was collected by filtration to give the title compound (9.0 g) as an off-white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.17 mL
Type
reactant
Reaction Step Three

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